2-(2,4-dimethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
The compound "2-(2,4-dimethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the benzothiadiazine class, which includes various compounds with potential applications in medicine and industry. Benzothiadiazines are heterocyclic compounds containing a benzene ring fused to a thiadiazine ring. They have been explored for their antitumor properties, as sweetening agents, and in the development of fluorescent probes and metal cation sensors .
Synthesis Analysis
The synthesis of benzothiadiazine derivatives typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Similar compounds, such as 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, have been synthesized through intermediate steps, which are confirmed by spectroscopic methods like IR, NMR, and X-ray crystal structure analyses . The synthesis of 2,1,3-benzothiadiazin-4(3H) one 2,2-dioxides, which are structurally related to the compound , has been achieved by reacting sulfamoyl chloride with various anthranilic acid derivatives .
Molecular Structure Analysis
The molecular structure of benzothiadiazine derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole revealed a planar imidazo-thiadiazole entity and intramolecular hydrogen bonding, which is a common feature in such compounds . The molecular packing is stabilized by π-π stacking interactions, which could also be relevant for the compound .
Chemical Reactions Analysis
Benzothiadiazine derivatives can undergo various chemical reactions, including ring-opening when reacted with certain reagents. For instance, the reaction of 2-(2-methoxyphenyl)benzothiazole with anhydrous tin(II) chloride led to the ring-opening of the benzothiadiazole via C-S bond rupture . This type of reactivity might be applicable to the compound , suggesting potential for further derivatization or complexation with metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiadiazine derivatives can vary widely depending on the substituents attached to the core structure. For example, some derivatives have been explored as sweetening agents, indicating a significant sensory property . Others, such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole, have been used in fluorescent probes, suggesting optical properties sensitive to pH and metal cations . The presence of fluorine and methoxy groups in the compound of interest may also confer unique electronic and steric characteristics that could influence its reactivity and interactions with biological targets.
Scientific Research Applications
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrated significant potential for photodynamic therapy (PDT) applications. These compounds exhibited high singlet oxygen quantum yields, making them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Analytical and Environmental Applications
- Herbicide Detection : A method was developed for the simultaneous determination of selected herbicides and their transformation products in environmental waters. This technique, combining solid-phase extraction with column liquid chromatography–tandem mass spectrometry, demonstrates the potential for monitoring environmental contamination by similar compounds (Laganà et al., 2002).
Synthetic Methodologies and Chemical Sensing
Synthetic Routes for Benzothiazinones : Research into the synthetic methods for benzothiazinones and their derivatives highlights the versatility of these compounds in chemical synthesis. These methods may offer insights into synthesizing the compound of interest and exploring its potential applications (Gerasyuto, Zlotin, & Semenov, 2001).
Fluorescent Probes for Metal Cations and pH Sensing : Compounds incorporating benzoxazole and benzothiazole units have been applied as fluorescent probes for sensing metal cations and pH changes. These findings suggest potential avenues for utilizing similar structures in developing new sensing materials (Tanaka et al., 2001).
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[(3-fluoro-4-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c1-15-8-10-19(16(2)12-15)26-23(27)25(14-17-9-11-21(30-3)18(24)13-17)20-6-4-5-7-22(20)31(26,28)29/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZPWIQRFDMFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=C(C=C4)OC)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide |
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